5-Yodo-1H-indazol-1-carboxilato de tert-butilo

Descripción general

Descripción

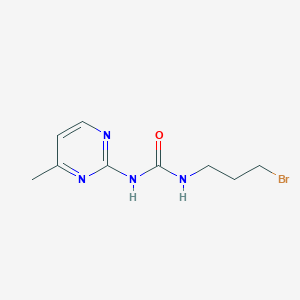

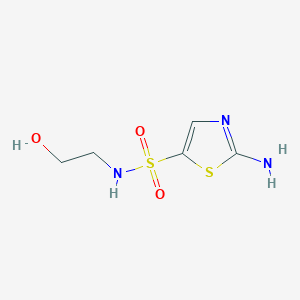

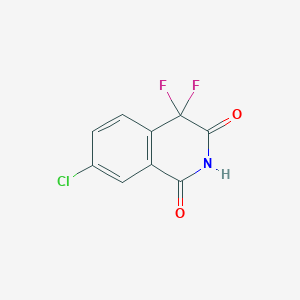

Tert-Butyl 5-iodo-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13IN2O2 and its molecular weight is 344.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 5-iodo-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-iodo-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de indazol, incluido el 5-yodo-1H-indazol-1-carboxilato de tert-butilo, han sido estudiados ampliamente por sus potenciales efectos anticancerígenos. Se ha encontrado que poseen propiedades citotóxicas que pueden ser beneficiosas en el tratamiento de células cancerosas .

Propiedades Antiinflamatorias y Analgésicas

Estos compuestos también exhiben actividades antiinflamatorias y analgésicas, lo que los convierte en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor .

Propiedades Antimicrobianas y Antiparasitarias

Las propiedades antimicrobianas y antiparasitarias de los derivados de indazol los hacen útiles en el desarrollo de tratamientos para diversas infecciones y enfermedades parasitarias .

Aplicaciones Cardiovasculares

Los derivados de indazol han mostrado actividad vasorrelajante por liberación de NO y aumento de los niveles de cGMP, lo que puede aplicarse en la investigación cardiovascular para desarrollar nuevas terapias .

Efectos Neurofarmacológicos

Algunos derivados de indazol se estudian por sus propiedades antipsicóticas y antidepresivas, lo que podría conducir a nuevos tratamientos para trastornos de salud mental .

6. Síntesis de Derivados Naturales de Indol Prenil Los productos intermedios involucrados en la síntesis del this compound son útiles para sintetizar derivados naturales de indol prenil con diversas actividades biológicas .

Descubrimiento y Desarrollo de Medicamentos

Debido a sus características farmacológicas y biológicas, los derivados de indazol son compuestos valiosos en el descubrimiento de medicamentos, contribuyendo al desarrollo de numerosos medicamentos comercialmente exitosos .

Aplicaciones en Ciencia de Materiales

Los derivados de indazol también encuentran aplicaciones en la ciencia de materiales debido a sus propiedades químicas únicas, contribuyendo al desarrollo de nuevos materiales .

Mecanismo De Acción

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives show various biologically vital properties and have attracted increasing attention in recent years .

The application of indole derivatives spans across the treatment of cancer cells, microbes, and different types of disorders in the human body . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propiedades

IUPAC Name |

tert-butyl 5-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGYWDOFNCWPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745419 | |

| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-23-8 | |

| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)